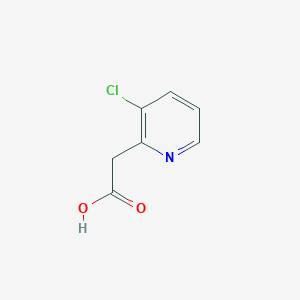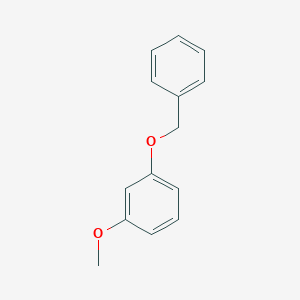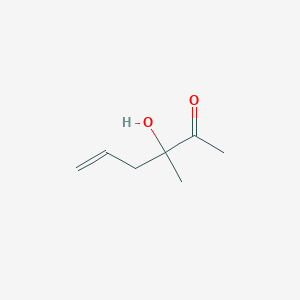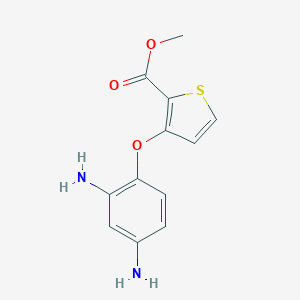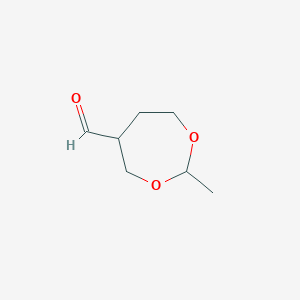
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as DOA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DOA is a white crystalline powder that can be synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is not fully understood, but it is believed to work through multiple pathways. N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. It may also modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases and conditions. N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has also been found to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is also relatively non-toxic and has low side effects. However, the limitations of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide in lab experiments include its limited solubility and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One potential direction is the investigation of its therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is the study of its anti-tumor properties and potential use in cancer treatment. Further research is also needed to fully understand the mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods and has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several advantages for use in lab experiments, but further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be synthesized through multiple methods, including the reaction of 3,5-dimethyl-4-hydroxyacetophenone with oxalic acid and acetic anhydride. Another method involves the reaction of 3,5-dimethyl-4-chloroacetophenone with hydroxylamine hydrochloride and sodium acetate. The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
19785-40-1 |
|---|---|
Produktname |
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(8-6(3)10)5(2)11-9-4/h1-3H3,(H,8,10) |
InChI-Schlüssel |
LBTCXHUGDNALOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)NC(=O)C |
Kanonische SMILES |
CC1=C(C(=NO1)C)NC(=O)C |
Synonyme |
Acetamide, N-(3,5-dimethyl-4-isoxazolyl)- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



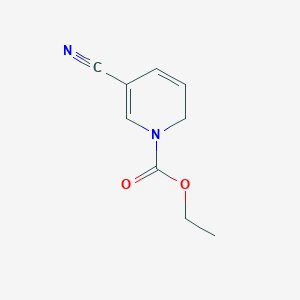
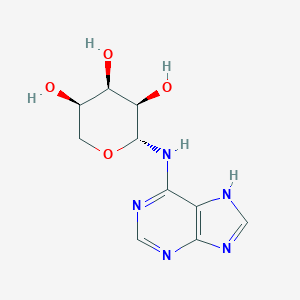
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
